2-Phenyl-1,3-dioxolane

概述

描述

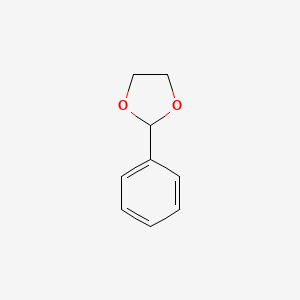

2-Phenyl-1,3-dioxolane is an organic compound with the molecular formula C9H10O2. It is a cyclic acetal derived from the reaction of benzaldehyde and ethylene glycol. This compound is known for its stability and is often used as a protecting group for carbonyl compounds in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Continuous removal of water using a Dean-Stark apparatus or molecular sieves is employed to ensure high yields. The use of Lewis acids like zirconium tetrachloride can also enhance the reaction efficiency .

化学反应分析

Types of Reactions: 2-Phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions with reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: RMgX, RLi

Major Products Formed:

Oxidation: Benzaldehyde

Reduction: Corresponding alcohols

Substitution: Various substituted phenyl derivatives.

科学研究应用

Flavor and Fragrance Applications

2-Phenyl-1,3-dioxolane and its derivatives are primarily utilized in the flavor and fragrance sectors. They are known for imparting desirable sensory experiences in various consumer products.

Cooling Sensation in Products

The compound is incorporated into products such as:

- Toothpastes

- Mouthwashes

- Chewing gums

- Beverages

These products benefit from the compound's ability to create a cooling sensation, which enhances the user experience. Research indicates that derivatives like 4-(1-menthoxymethyl)-2-phenyl-1,3-dioxolane can significantly prolong this sensation when combined with menthol and other flavoring agents .

Cosmetic and Pharmaceutical Uses

In cosmetics and pharmaceuticals, this compound is used in products such as:

- Deodorants

- Perfumes

- Soaps

The compound's properties allow for improved stability and longevity of fragrances in these formulations .

Chemical Reactions Involving this compound

The compound also plays a significant role in various chemical reactions, particularly in organic synthesis.

Base-Induced Fragmentation

A study highlighted the base-induced fragmentation of this compound, which can lead to the formation of valuable intermediates for further chemical transformations. This process has implications for synthetic organic chemistry where such intermediates can be utilized for creating more complex molecules .

Acetalization Reactions

Research has demonstrated that this compound can participate in acetalization reactions with carbonyl compounds like benzaldehyde and furfural. The resulting products include various dioxolanes and dioxanes, which are essential in synthesizing other organic compounds .

Photochemical Applications

The photochemical properties of this compound have been studied for their potential in polymerization processes.

Photoinitiators in Polymer Chemistry

The compound has been investigated as a component of photoinitiators used in free radical polymerization processes. These systems often involve light-sensitive components that initiate polymerization upon exposure to UV or visible light .

Flavor Composition Studies

In one study, various concentrations of 4-(1-menthoxymethyl)-2-phenyl-1,3-dioxolane were tested in flavor compositions for confectionery products. The results indicated optimal concentrations ranged from 0.001% to 10%, achieving a balance between flavor intensity and sensory experience .

| Product Type | Concentration Range (%) | Sensory Effect |

|---|---|---|

| Chewing Gum | 0.001 - 10 | Cooling sensation |

| Mouthwash | 0.0001 - 10 | Long-lasting flavor |

| Perfumes | 0.0001 - 30 | Enhanced fragrance stability |

Acetalization Reaction Outcomes

A series of acetalization reactions involving benzaldehyde demonstrated the versatility of this compound as a reagent:

| Reaction Type | Catalyst Used | Reaction Time (hours) | Product Yield (%) |

|---|---|---|---|

| Acetalization with Benzaldehyde | Al-SBA-15 | 8 | 93 |

| Acetalization with Furfural | Al-SBA-15 | 12 | Varied |

作用机制

The mechanism of action of 2-Phenyl-1,3-dioxolane primarily involves its role as a protecting group. It forms a stable cyclic acetal with carbonyl compounds, thereby preventing them from undergoing reactions. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups .

相似化合物的比较

1,3-Dioxane: Another cyclic acetal but with a six-membered ring, offering different stability and reactivity profiles.

1,2-Dioxolane: An isomer with adjacent oxygen atoms, used in different chemical contexts.

2-Benzyl-1,3-dioxolane: A derivative with a benzyl group, used in specific synthetic applications.

Uniqueness: 2-Phenyl-1,3-dioxolane is unique due to its optimal balance of stability and reactivity, making it a preferred choice for protecting carbonyl groups in complex organic syntheses. Its ability to form stable cyclic structures while being easily removable under mild conditions sets it apart from other protecting groups .

生物活性

2-Phenyl-1,3-dioxolane is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms. Its molecular formula is , with a molecular weight of approximately 150.18 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance, research conducted on various dioxolane compounds demonstrated significant antibacterial activity against a range of pathogens. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance biological activity, particularly through the introduction of electron-withdrawing groups which increase reactivity towards biological targets .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. Notably, compounds with specific substituents on the phenyl ring demonstrated enhanced potency against various cancer types .

The biological activity of this compound is believed to stem from its ability to interact with cellular enzymes and receptors. The presence of the dioxolane ring structure allows for versatile interactions with nucleophiles and electrophiles within biological systems. This reactivity can lead to the modification of biomolecules such as proteins and nucleic acids, ultimately affecting cellular processes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dioxolane derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that modifications to the dioxolane structure could enhance activity:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | S. aureus |

| 4-Nitrophenyl derivative | 16 | E. coli |

Study 2: Anticancer Activity

In another study focusing on anticancer properties, various derivatives of this compound were tested against human cancer cell lines. The following table summarizes the findings:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | HeLa (cervical cancer) |

| Methyl-substituted derivative | 15 | MCF-7 (breast cancer) |

These results indicate that certain modifications can significantly enhance the anticancer activity of dioxolanes.

属性

IUPAC Name |

2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYINTWKRUWVLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239479 | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-51-6 | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Phenyl-1,3-dioxolane?

A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic methods are helpful for characterizing this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the structure and environment of the hydrogen and carbon atoms in the molecule. [, ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

Q3: What is the common synthetic route to obtain this compound?

A3: this compound is typically synthesized by the acid-catalyzed condensation reaction between benzaldehyde and ethylene glycol. [, , ]

Q4: Can other catalysts besides traditional acids be used in the synthesis of this compound and related acetals?

A4: Yes, researchers have explored various alternative catalysts for acetal and ketal synthesis, including:

- Heteropoly acids: These have been supported on materials like activated carbon [, ] and titanium dioxide [] for catalytic acetal/ketal formation.

- Tungstophosphoric acid: Supported on silica-coated magnetite nanoparticles, it effectively catalyzes glycerol acetalization with benzaldehyde. []

- Ionic Liquids: Acidic ionic liquids have demonstrated excellent activity in promoting the condensation of glycerol with benzaldehyde to form cyclic acetals, including this compound derivatives. []

Q5: Is the formation of the acetal reversible, and what implications does that have for synthesis?

A5: Yes, the acid-catalyzed formation of this compound from benzaldehyde and ethylene glycol is reversible. [] This reversibility means reaction conditions need to be optimized to favor product formation. Water removal from the reaction mixture, often achieved using a Dean-Stark apparatus or by using a water-scavenging agent, is crucial to drive the equilibrium towards the acetal product.

Q6: Can this compound undergo ring-opening reactions?

A6: Yes, this compound can undergo ring-opening reactions under specific conditions. For example:

- Acidic Hydrolysis: In an acidic aqueous solution, this compound can be hydrolyzed back to benzaldehyde and ethylene glycol. []

- Reductive Opening: Naphthalene-catalyzed lithiation enables the reductive opening of 2-Phenyl-1,3-dioxolanes, offering synthetic routes to various compounds. []

- Ring-Opening Allylation: this compound reacts with allylsilanes in the presence of solid acid catalysts like silica–alumina or H+-montmorillonite, leading to the formation of homoallyloxyalcohols or 1,2-bis(homoallyloxy)ethanes. []

Q7: How does deuterium substitution affect the reactivity of this compound in oxidation reactions?

A7: Replacing hydrogen atoms with deuterium at the acetal carbon of this compound leads to a decrease in the rate constants for both ozonolysis and oxidation by oxygen. This kinetic isotope effect indicates that the C-H bond adjacent to the two oxygen atoms in the dioxolane ring is significantly involved in the rate-determining step of these oxidation reactions. []

Q8: What are some applications of this compound?

A8: this compound and its derivatives have found applications in various fields:

- Organic Synthesis: It serves as a protecting group for carbonyl functionalities in multi-step organic synthesis. []

- Polymer Chemistry: Derivatives like (this compound-4-yl)methyl methacrylate are used as monomers in the synthesis of polymers and copolymers. [, , , , , , ]

- Pharmaceutical Chemistry: Substituted 2-Phenyl-1,3-dioxolanes are investigated for their potential antifungal properties. []

- Tandem Catalysis: this compound acts as a model compound for studying tandem catalytic reactions, such as hydrolysis-reduction sequences, using novel nanocomposite catalysts containing palladium nanoparticles embedded in polystyrene sulfonic acid. []

Q9: How do the properties of copolymers containing (this compound-4-yl)methyl methacrylate (PDMMA) vary?

A9: The properties of PDMMA copolymers are influenced by the comonomer used and its ratio in the copolymer.

- Glass transition temperature (Tg): PDMMA copolymers exhibit a range of Tg values depending on the comonomer and composition, impacting their flexibility and thermal properties. For instance, Tg varies from 130-138 °C for MMA copolymers, 100-134 °C for EMA copolymers, and 63-122 °C for BMA copolymers. []

- Thermal Stability: Thermogravimetric analysis (TGA) reveals that the thermal decomposition of PDMMA copolymers occurs in two main stages within the temperature range of 270-450 °C. The kinetic parameters, such as activation energy, also vary depending on the copolymer composition. []

Q10: How is computational chemistry employed in the study of this compound and its derivatives?

A10: Computational methods contribute to understanding the properties and behavior of these compounds:

- Structural Optimization: Quantum mechanical (QM) calculations can be used to determine the most stable conformations of this compound derivatives. []

- Electronic Properties: QM methods can provide insights into electronic properties like electron density distribution, dipole moments, and frontier molecular orbitals, which are crucial for understanding reactivity and interactions. []

- Structure-Activity Relationship (SAR): Computational modeling and QSAR studies can be employed to explore the relationship between the structure of this compound derivatives and their biological activities, such as antifungal activity. This information is valuable for designing new and more potent derivatives. []

Q11: How do structural modifications on the this compound scaffold affect its properties?

A11: Various structural modifications on the this compound scaffold can significantly impact its chemical and biological properties:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。